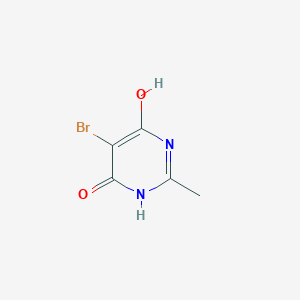

5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one

描述

5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS 4722-76-3) is a brominated pyrimidinone derivative characterized by a hydroxyl group at position 6, a methyl group at position 2, and a bromine atom at position 5 on the pyrimidinone core. This compound is typically synthesized for applications in pharmaceutical and agrochemical research due to its structural versatility. It has a purity of ≥95% and is stored under controlled conditions to maintain stability . Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, making them key intermediates in medicinal chemistry for designing enzyme inhibitors and bioactive molecules.

属性

IUPAC Name |

5-bromo-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROYZQSAVGDLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390814 | |

| Record name | 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4722-76-3 | |

| Record name | 5-Bromo-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4722-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method Based on 2-Amino-5-Bromopyrimidine (Diazotization and Sandmeyer Reaction)

This method involves the following key steps:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| a) Diazotization and Halogenation | 2-amino-5-bromopyrimidine is mixed with acid (sulfuric and hydrobromic acid), sodium nitrite is added to form diazonium salt, followed by Sandmeyer or Matman reaction to introduce halogen at the 2-position. | Temperature: -4°C to 4°C for diazonium salt formation; decomposition at 120-125°C | High purity 2-fluoro-5-bromopyrimidine or 2-chloro-5-bromopyrimidine obtained |

| b) Substitution Reaction | The halogenated intermediate reacts with carboxylic diester under nucleophilic substitution conditions in organic solvents like tetrahydrofuran or 2-methyltetrahydrofuran. Alkali bases such as potassium tert-butoxide or sodium tert-amylate are used. | Temperature: 0-80°C; molar ratio compound:base:ester ~1:1.1-1.15:1.1-1.15 | Formation of 2-substituted intermediate |

| c) Hydrolysis and Decarboxylation | The intermediate undergoes hydrolysis and decarboxylation under alkaline and high-temperature conditions, sometimes using hydrochloric acid or potassium carbonate/DMSO. | Temperature: 100-110°C | Final product 2-methyl-5-bromopyrimidine obtained with yields around 70-75% |

This method is advantageous due to the availability of raw materials, relatively mild conditions, and potential for industrial scale-up.

Multi-Step Oxidation and Functionalization Starting from 2-Amino-5-Bromo-4-Methylpyridine

An alternative synthetic route involves:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1) Oxidation with Hydrogen Peroxide and Sulfuric Acid | 2-amino-5-bromo-4-methylpyridine is dissolved in concentrated sulfuric acid, then treated with a mixture of concentrated sulfuric acid and hydrogen peroxide (volume ratio 2:1.5-1), maintaining temperature ≤20°C during addition and cooling to 5°C afterward. | Temperature: 0-15°C during addition, then room temperature for 3 hours | Formation of 5-bromo-4-methyl-2-nitropyridine with ~90% yield |

| 2) Oxidation with Sodium Dichromate | The nitro compound is further oxidized in concentrated sulfuric acid with sodium dichromate at 0-40°C for 3-10 hours to yield 5-bromo-2-nitroisonicotinic acid. | Room temperature stirring, followed by filtration and extraction | High purity product obtained |

| 3) Subsequent Reduction and Hydrolysis | Further steps include reduction of the nitro group and hydrolysis to introduce the hydroxy group at the 6-position, followed by methylation at the 2-position to yield the target compound. | Conditions vary depending on reagents used | Final compound obtained with good purity and yield |

This method is more complex but allows precise control over functional group placement and is suitable for producing derivatives.

| Feature | Diazotization/Sandmeyer Route | Multi-Step Oxidation Route |

|---|---|---|

| Starting Material | 2-amino-5-bromopyrimidine | 2-amino-5-bromo-4-methylpyridine |

| Key Reactions | Diazotization, halogenation, substitution, hydrolysis | Oxidation with H2O2, sodium dichromate, reduction, hydrolysis |

| Reaction Conditions | Mild to moderate temperatures (-4°C to 125°C) | Controlled low temperatures (0-40°C), acidic medium |

| Yield | Moderate to high (up to ~73%) | High for intermediate steps (~90%) |

| Industrial Potential | High due to simplicity and cost-effectiveness | More complex, suitable for specialized derivatives |

| Safety Considerations | Handling of diazonium salts and halogen reagents | Use of strong oxidizers and concentrated acids |

- The diazotization step requires strict temperature control (-4°C to 4°C) to prevent decomposition and side reactions.

- Use of tetrahydrofuran or 2-methyltetrahydrofuran as solvents improves substitution reaction efficiency.

- Alkali bases such as potassium tert-butoxide provide better yields in substitution steps compared to other bases.

- In the oxidation route, controlling the molar ratio of hydrogen peroxide to amine (1:10-30, preferably 1:18) and temperature during addition is critical for high yield and purity.

- The oxidation with sodium dichromate is optimized at 0-40°C with a molar ratio of nitro compound to dichromate of 1:2.5 for best results.

| Step | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Diazotization | 2-amino-5-bromopyrimidine, NaNO2, H2SO4/HBr | Aqueous | -4 to 4 | 3 h | 73.2 | Diazonium salt formation |

| Sandmeyer Reaction | Fluoroboric acid or halogenated reagents | Organic solvents (toluene/xylene) | 80-85 | 1-2 h | High | Halogen substitution |

| Substitution | Carboxylic diester, KtBuO or Na tert-amylate | THF or 2-MeTHF | 0-80 | 2-4 h | Moderate | Nucleophilic substitution |

| Hydrolysis/Decarboxylation | HCl or K2CO3/DMSO | - | 100-110 | 2-3 h | Moderate | Final product formation |

| Oxidation (H2O2) | H2SO4, H2O2 | - | ≤20 (addition), 0-15 (reaction) | 3 h | 90 | Nitro compound formation |

| Oxidation (Na2Cr2O7) | Na2Cr2O7, H2SO4 | - | 0-40 | 3-10 h | High | Acid formation |

The preparation of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one is well-established through two main synthetic routes: a diazotization/Sandmeyer-based method starting from 2-amino-5-bromopyrimidine and a multi-step oxidation method starting from 2-amino-5-bromo-4-methylpyridine. Both methods have been optimized for yield, purity, and scalability. The diazotization route offers simplicity and industrial feasibility, while the oxidation route provides versatility for derivative synthesis. Careful control of reaction conditions, reagent ratios, and purification steps is essential for successful preparation.

化学反应分析

Types of Reactions

5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group at position 6 can be oxidized to form a keto group, resulting in the formation of 5-bromo-2-methylpyrimidine-4,6-dione.

Reduction Reactions: The keto group at position 4 can be reduced to form a hydroxyl group, yielding 5-bromo-6-hydroxy-2-methylpyrimidin-4-ol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include 5-amino-6-hydroxy-2-methylpyrimidin-4(1H)-one, 5-thio-6-hydroxy-2-methylpyrimidin-4(1H)-one, and 5-methoxy-6-hydroxy-2-methylpyrimidin-4(1H)-one.

Oxidation Reactions: The major product is 5-bromo-2-methylpyrimidine-4,6-dione.

Reduction Reactions: The major product is 5-bromo-6-hydroxy-2-methylpyrimidin-4-ol.

科学研究应用

5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of agrochemicals, pharmaceuticals, and dyes.

作用机制

The mechanism of action of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate enzymes, interfere with nucleic acid synthesis, or modulate signaling pathways, depending on its specific application.

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Key Observations :

- Electron-Withdrawing Groups: Bromine and chlorine at position 5 enhance electrophilicity, facilitating nucleophilic substitution reactions.

- Hydroxyl vs. Methyl Substitution : The hydroxyl group in the target compound confers higher hydrophilicity compared to 5-Bromo-6-methyl-1H-pyrimidin-4-one, which may influence solubility and metabolic clearance .

- Salt Forms : The hydrochloride salt of 5-Chloropyrimidin-2(1H)-one improves aqueous solubility, a critical factor for bioavailability in drug formulations .

Spectral and Physical Properties

- IR Spectroscopy: The target compound exhibits a carbonyl (C=O) stretch near 1680–1700 cm⁻¹, consistent with pyrimidinone derivatives. Bromine substitution may shift absorption bands due to increased electron withdrawal .

- Melting Points : Derivatives with bulky substituents (e.g., CF₃) show higher melting points (e.g., 213–215°C for 4-Bromomethyl-7-methoxycoumarin ) compared to hydroxyl-containing analogs, which often have lower melting ranges (159–161°C for compound 5 in ) .

生物活性

5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : CHBrNO

- Molecular Weight : 205.01 g/mol

- CAS Number : 4722-76-3

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination of 2-methyl-4(1H)-pyrimidinone using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform.

- Controlled Reaction Conditions to ensure selective bromination at the 5-position.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antiviral Activity

The compound has also been evaluated for its antiviral effects, particularly against viruses that impact human health. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

One of the most promising aspects of this compound is its potential anticancer properties. In vitro studies have demonstrated its ability to induce cytotoxicity in various cancer cell lines, including lung adenocarcinoma (A549). The compound's mechanism may involve the inhibition of nucleic acid synthesis and modulation of signaling pathways critical for cancer cell survival.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

The biological activity of this compound can be attributed to its structural features:

- Bromine Atom : Enhances reactivity and binding affinity to biological targets.

- Hydroxyl Group : Potentially involved in enzyme inhibition and modulation of signaling pathways.

The compound may interact with specific enzymes or receptors, leading to altered cellular functions that promote apoptosis in cancer cells or inhibit microbial growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyrimidin-4(1H)-one | Lacks hydroxyl group at position 6 | Weaker antimicrobial activity |

| 6-Hydroxy-2-methylpyrimidin-4(1H)-one | Lacks bromine atom at position 5 | Reduced anticancer potential |

| 5-Bromo-4(1H)-pyrimidinone | Lacks methyl group at position 2 | Lower overall biological activity |

Case Studies

Several studies have documented the effects of this compound:

- Anticancer Study : A study involving A549 cells showed a dose-dependent cytotoxic effect with an IC50 value indicating significant potential for further development as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study against various bacterial strains, the compound displayed lower MIC values than traditional antibiotics, suggesting a novel approach to tackling resistant strains .

常见问题

Basic Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, and how can purity be optimized?

- Methodological Answer : A one-pot synthesis approach is commonly employed for pyrimidinone derivatives, leveraging condensation reactions under acidic or basic conditions. For example, dihydropyrimidinone synthesis often involves reacting substituted aldehydes, urea/thiourea, and β-keto esters in ethanol with catalytic HCl . Post-synthesis, recrystallization using solvents like ethanol or DMF-water mixtures improves purity. Purity validation should combine melting point analysis, HPLC, and H-NMR (e.g., confirming the absence of unreacted bromo intermediates via characteristic peaks at δ 6.5–8.5 ppm for aromatic protons) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., hydroxyl protons at δ 10–12 ppm, methyl groups at δ 2.0–2.5 ppm) and confirm bromine substitution patterns .

- X-ray Crystallography : Use SHELX-97 for structure solution and refinement. Data collection requires high-resolution single crystals, with refinement parameters (R-factor < 5%) ensuring accuracy. WinGX or ORTEP-III can visualize hydrogen-bonding networks and molecular geometry .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

- Methodological Answer : Disordered regions (e.g., hydroxyl or methyl groups) require split-site occupancy refinement in SHELXL. Constraints (e.g., SIMU, DELU) stabilize anisotropic displacement parameters. For severe disorder, omit problematic atoms and re-refine with Fourier difference maps. Evidence from similar pyrimidinone structures shows that hydrogen-bonding interactions (N–H⋯O, O–H⋯O) often stabilize ordered regions, guiding refinement priorities .

Q. What experimental strategies address discrepancies between spectroscopic data and crystallographic models?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived torsion angles with crystallographic data using Mercury’s conformational analysis tools. Discrepancies may arise from solution vs. solid-state packing effects .

- Hydrogen-Bond Analysis : Use PLATON or SHELXPRO to validate hydrogen-bond distances (e.g., O–H⋯O ~2.6–2.8 Å) and π-π interactions (face-to-face distances ~3.7–3.8 Å). Mismatches may indicate dynamic behavior in solution .

Q. How can computational tools enhance the design of derivatives with improved bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes). Focus on substituent effects at the 5-bromo and 2-methyl positions.

- DFT Calculations : Gaussian 09 can optimize geometries and predict electrostatic potential surfaces, identifying reactive sites for functionalization .

Data Contradiction and Optimization

Q. How should researchers resolve conflicting data between synthetic yields and spectroscopic purity?

- Methodological Answer : Low yields with high purity suggest side reactions (e.g., bromine displacement). Monitor reaction progress via TLC and optimize stoichiometry (e.g., excess brominating agents). If NMR shows impurities despite high yields, employ column chromatography with silica gel (ethyl acetate/hexane gradients) .

Q. What crystallographic software pipelines are optimal for high-throughput analysis of pyrimidinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。